Fmoc-Gly-OH-1-13C

LC-MS/MS quantitation isotope effect internal standard selection

Standard unlabeled or deuterium-labeled glycine causes retention time shifts and compromises quantitative accuracy in regulated bioanalysis. This Fmoc-Gly-OH-1-13C provides a solution for precise mass differentiation. - **13C-labeled carboxyl carbon (99 atom %)** ensures co-elution with unlabeled analyte, superior ion suppression compensation for LC-MS/MS. - Enables **LLOQ improvement** and **±15% accuracy** compliance for FDA/EMA bioanalytical method validation. - Direct drop-in replacement for standard Fmoc-Gly-OH in SPPS; no protocol changes required.

Molecular Formula C17H15NO4
Molecular Weight 298.30 g/mol
Cat. No. B12061562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-OH-1-13C
Molecular FormulaC17H15NO4
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
InChIInChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1
InChIKeyNDKDFTQNXLHCGO-LOYIAQTISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-OH-1-13C: 13C-Labeled Glycine Building Block


Fmoc-Gly-OH-1-13C (Fmoc-glycine-1-13C) is a stable isotope-labeled derivative of the standard Fmoc-protected glycine building block, in which the carboxyl carbon of the glycine residue is selectively replaced with the 13C isotope at 99 atom % isotopic purity . With a molecular formula of 13CC16H15NO4 and a molecular weight of 298.30 g/mol, this compound exhibits a mass shift of M+1 relative to unlabeled Fmoc-Gly-OH (297.31 g/mol) . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables its direct incorporation into solid-phase peptide synthesis (SPPS) workflows without modification of standard coupling or deprotection protocols [1]. The site-specific 13C enrichment at the carboxyl position makes this compound a targeted isotopic probe for applications requiring precise mass differentiation, including quantitative proteomics via LC-MS/MS and structural analysis via NMR spectroscopy .

Type 13C-labeled SPPS building block
Enrichment Carboxyl-1-13C for M+1 mass shift
Workflow Direct SPPS incorporation, standard protocols
Co-elution Co-elutes with unlabeled analyte for ISTD use

Fmoc-Gly-OH-1-13C: Irreplaceable in Quantitative Workflows


Substituting Fmoc-Gly-OH-1-13C with unlabeled Fmoc-Gly-OH or deuterium (2H)-labeled alternatives fundamentally compromises quantitative accuracy in LC-MS/MS and NMR applications. Unlabeled glycine provides no mass differentiation and cannot serve as an internal standard for absolute quantitation [1]. Deuterium-labeled internal standards exhibit significant isotopic effects that cause retention time shifts from their target analytes—a phenomenon that diminishes the internal standard's ability to compensate for ion suppression and matrix effects, particularly in UPLC-MS/MS analyses employing sub-2 μm particle columns where chromatographic resolution amplifies these separations [2]. In contrast, 13C-labeled internal standards co-elute precisely with their unlabeled analytes under identical chromatographic conditions, providing superior ion suppression compensation [3]. For procurement decisions, these analytical performance differences directly impact data reproducibility, quantitation accuracy, and regulatory compliance in bioanalytical method validation.

Target
Fmoc-Gly-OH-1-13C: co-elutes with analyte; supports accurate ion suppression compensation
Unlabeled
No mass differentiation; cannot function as internal standard for quantitation
Deuterium-labeled
Retention time shifts compromise matrix-effect correction; ion suppression risk may increase

Fmoc-Gly-OH-1-13C: Comparative Evidence Guide


Co-Elution vs. Deuterated Internal Standards

In a systematic head-to-head comparison of stable isotope-labeled internal standards for UPLC-MS/MS analysis, 13C-labeled standards co-eluted precisely with their unlabeled analytes under all tested chromatographic conditions, whereas 2H (deuterium)-labeled standards consistently exhibited chromatographic separation from their analytes [1]. This retention time divergence compromises the internal standard's fundamental role in compensating for ion suppression effects caused by co-eluting matrix components .

Co-elution vs. 2H-IS
Head-to-head
Co-elution with analyte vs. retention time shift
Co-elution supports ion suppression compensation
Sub-2 μm UPLC-MS/MS; 13C-IS matched retention time
LC-MS/MS quantitation isotope effect internal standard selection

Site-Specific 13C for Targeted MRM Quantitation

The single 13C substitution at the glycine carboxyl position in Fmoc-Gly-OH-1-13C introduces a predictable mass shift of M+1, enabling specific MRM transition monitoring that differentiates labeled from unlabeled species without interference . For context, a fully 13C3,15N-labeled FMOC-Gly exhibits an MRM transition of 395.90>92.05, compared to 392.00>88.05 for unlabeled FMOC-Gly—a precursor mass difference of 3.9 Da that provides clear analytical separation [1].

Mass shift (MRM)
Reported
M+1 Da
Predictable shift enables specific MRM transition
Avoids multi-isotope spectral complexity
MRM method development targeted proteomics mass shift differentiation

High Isotopic Purity Reduces Background Signal

Fmoc-Gly-OH-1-13C is supplied with a certified isotopic purity of 99 atom % 13C . In contrast, typical deuterium-labeled internal standards often exhibit isotopic purity of 98 atom % D or lower, with variable deuteration patterns that introduce multiple isotopic species and complicate quantitation [1]. Higher isotopic purity directly correlates with reduced unlabeled background signal and improved lower limit of quantitation (LLOQ) in targeted MS assays.

Isotopic purity
Class-level
99 atom % 13C
Reported enrichment supports lower background signal
Higher than typical 2H-labeled purity; CoA verified
isotopic purity SILAC absolute quantitation

Clean 13C NMR Spectra via Carboxyl Labeling

The site-specific 13C enrichment at the glycine carboxyl carbon provides a targeted NMR spectroscopic handle that enhances signal-to-noise ratio (SNR) approximately 100-fold compared to natural abundance 13C (1.1%) at the same position . Unlike uniformly 13C,15N-labeled amino acids that can introduce complex spin-spin coupling patterns requiring spectral editing, single-site 1-13C labeling preserves simple singlet resonances that facilitate unambiguous assignment [1].

NMR sensitivity
Class-level
~90× SNR enhancement
Enables residue-specific assignments without coupling complexity
At carboxyl carbon; vs. natural abundance 13C
13C NMR isotopic enrichment structural biology

Fmoc-Gly-OH-1-13C: Key Applications


SIL Peptide Synthesis for LC-MS/MS Quantitation

For bioanalytical laboratories quantifying peptide therapeutics in plasma or urine, Fmoc-Gly-OH-1-13C is the preferred building block for synthesizing stable isotope-labeled internal standard (SIL-IS) peptides. Unlike 2H-labeled alternatives, 13C-labeled internal standards co-elute with the analyte and provide superior ion suppression compensation [1]. The 99 atom % isotopic purity minimizes unlabeled background, improving LLOQ and assay dynamic range for low-abundance analytes . This is critical for regulated bioanalysis under FDA/EMA guidance requiring ±15% accuracy and precision.

Residue-Specific Structural Analysis by 13C NMR

For structural biology investigations requiring residue-specific assignments—such as mapping ligand binding sites, studying peptide-membrane interactions, or characterizing conformational dynamics—Fmoc-Gly-OH-1-13C provides targeted 13C enrichment at the glycine carboxyl without introducing the complex J-coupling patterns of uniformly labeled analogs. The ~90-fold SNR enhancement at the labeled position enables detection of subtle chemical shift perturbations that would be undetectable at natural abundance [1].

Metabolic Flux Analysis with 13C Tracer

The site-specific 1-13C label at the glycine carboxyl position provides a defined isotopic tracer that can be tracked through metabolic pathways or peptide degradation studies without the analytical ambiguity introduced by multi-site deuterium labeling. Unlike deuterium labels, which can undergo metabolic hydrogen-deuterium exchange in vivo, the 13C-carbonyl label remains chemically and metabolically stable throughout the experimental timecourse [1].

Application
Selection Property
Validation Focus
LC-MS/MS SIL-IS peptide synthesis
Co-eluting 13C-IS peptide
Ion suppression compensation, LLOQ
Residue-specific 13C NMR
Site-specific carboxyl 13C enrichment
SNR enhancement, spectral simplification
13C metabolic tracing
Stable 13C-carbonyl tracer
No metabolic H/D exchange, flux interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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